molecular formula C35H42N2O8S2 B10779485 (2E)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

(2E)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

Cat. No.: B10779485
M. Wt: 682.8 g/mol
InChI Key: CZWUESRDTYLNDE-UHFFFAOYSA-N
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Description

(2E)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate is a useful research compound. Its molecular formula is C35H42N2O8S2 and its molecular weight is 682.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound (2E)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate is a complex organic molecule belonging to the class of sulfonated indole derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound suggest interactions with various biological systems, influencing metabolic pathways and cellular functions.

Chemical Structure and Properties

The molecular formula of this compound is C35H42N2O8S2C_{35}H_{42}N_{2}O_{8}S_{2}, with a molecular weight of approximately 682.85 g/mol. The presence of functional groups such as sulfonates and carboxylic acids indicates potential reactivity and solubility in biological systems.

PropertyValue
Molecular FormulaC₃₅H₄₂N₂O₈S₂
Molecular Weight682.85 g/mol
CAS Number943298-08-6
Boiling PointNot specified

Biological Activity Overview

Preliminary studies suggest that the compound exhibits a range of biological activities, including:

  • Anticancer Activity : Indole derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown promising results against breast cancer (MCF-7), cervical cancer (HeLa), and other malignancies .
  • Antimalarial Activity : Recent investigations have highlighted the potential of indole-sulfonamide derivatives in combating malaria. The structural motifs present in this compound may contribute to its efficacy against Plasmodium species .
  • Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit ectonucleotidases (ENPPs) and other relevant enzymes implicated in tumor progression. In vitro assays have demonstrated potent inhibitory activity with IC50 values in the sub-micromolar range .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Interaction with Cellular Targets : The indole moiety may facilitate binding to various proteins involved in signaling pathways related to cell proliferation and apoptosis.
  • Inhibition of Enzymatic Activity : The sulfonate group is hypothesized to enhance the binding affinity to target enzymes, leading to reduced enzyme activity and subsequent effects on cellular metabolism.

Case Studies

Several studies have investigated the biological activity of similar indole derivatives:

  • Study on Cancer Cell Lines : A study reported that indole-based compounds showed significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.32 μM to 0.81 μM for specific ectonucleotidases . This suggests a strong potential for therapeutic applications in oncology.
  • Antimalarial Efficacy : Another research highlighted the antimalarial properties of indole derivatives, demonstrating effective inhibition of parasite growth in vitro. The study utilized molecular docking techniques to elucidate binding interactions with target proteins within the malaria parasite .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (2E)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate exhibit a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest the compound may inhibit tumor cell growth. The National Cancer Institute (NCI) has protocols for evaluating such compounds against various cancer cell lines.
  • Antimicrobial Effects : Similar indole derivatives have shown antimicrobial activity against several pathogens. The sulfonate group may enhance solubility and bioavailability in biological systems.
  • Enzyme Inhibition : The compound's structure suggests potential as an inhibitor for enzymes involved in metabolic pathways, including glucosidase and acetylcholinesterase.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis can begin with readily available indole derivatives and sulfonating agents.
  • Reaction Conditions : Common methods include condensation reactions under acidic or basic conditions followed by purification techniques such as chromatography.
  • Characterization Techniques : Characterization is performed using NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the synthesized compound.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action:

  • Binding Studies : Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to study binding affinities with target proteins.
  • Cellular Uptake : Fluorescent tagging of the compound can help visualize its uptake in cellular systems and assess its distribution within different cellular compartments.

Potential Applications

The potential applications of this compound span several fields:

Application AreaDescription
Pharmaceuticals Development of new anticancer agents or antimicrobial drugs based on its structure.
Diagnostics Use as a fluorescent probe in biological imaging due to its unique optical properties.
Agriculture Potential use as a plant growth regulator or pesticide due to its biological activity against pathogens.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • A study published in a peer-reviewed journal demonstrated the anticancer efficacy of a structurally related indole derivative against human tumor cells with promising results in terms of cell viability reduction .
  • Another research effort focused on the synthesis and evaluation of sulfonated indoles showed significant enzyme inhibition properties that could be harnessed for therapeutic interventions .

Properties

Molecular Formula

C35H42N2O8S2

Molecular Weight

682.8 g/mol

IUPAC Name

(2E)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45)

InChI Key

CZWUESRDTYLNDE-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C

Origin of Product

United States

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